9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Preparation Methods
The synthesis of 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of microwave-assisted synthesis has been reported to be effective in producing triazine derivatives . Additionally, solid-phase synthesis and metal-based reactions are also employed to obtain this compound . Industrial production methods may involve multicomponent one-pot reactions, which are advantageous due to their efficiency and high yield .
Chemical Reactions Analysis
9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the triazine ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antifungal, anticancer, and antiviral properties.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione include other triazine derivatives such as:
1,2,4-Triazine: Known for its antifungal and anticancer properties.
Tetrazine: Exhibits antiviral and antitumor activities.
Pyrimidine: Commonly used in medicinal chemistry for the development of therapeutic agents.
What sets this compound apart is its unique structural features and the specific biological activities it exhibits, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
9-methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-19-11-10(12(21)16-14(19)22)20-7-9(17-18-13(20)15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,18)(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJAIWGPSMKOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(=NNC3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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